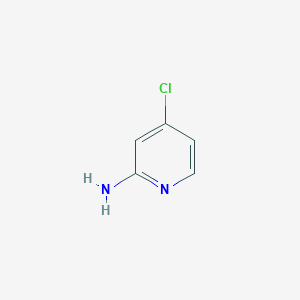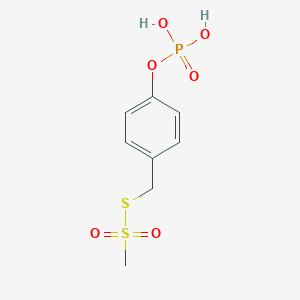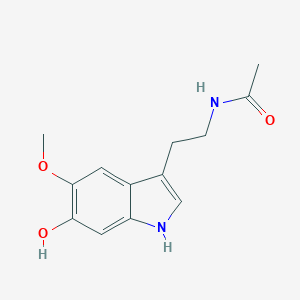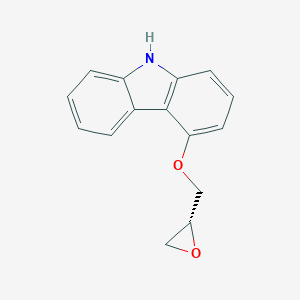
(R)-(-)-4-(2,3-Epoxypropoxy)carbazole
概要
説明
Synthesis Analysis
The synthesis of carbazole derivatives, including (R)-(-)-4-(2,3-Epoxypropoxy)carbazole, often involves Rhodium-catalyzed C-H activation and annulation processes. Studies report the successful development of substituted carbazoles and 4H-oxepino[2,3,4,5-def]carbazoles through formal Rh(iii)-catalyzed cycloaddition with alkynes, exhibiting sequential cleavage and annulation steps (Zhou, Li, & Wang, 2017). Additionally, a method for synthesizing bifunctional oligoetherols with the carbazole ring, starting from carbazole and epichlorohydrine, has been developed, leading to compounds well-suited for further reactions (Lubczak, 2008).
Molecular Structure Analysis
The molecular structure of (R)-(-)-4-(2,3-Epoxypropoxy)carbazole derivatives has been extensively studied using various spectroscopic techniques. For instance, new carbazolyl derivatives with pendant stable radicals have been synthesized, and their EPR spectra, electrochemical properties, absorption spectra, and luminescent properties have been explored, showing significant electrochemical amphotericity and luminescence in the red spectral band (Velasco et al., 2007).
Chemical Reactions and Properties
(R)-(-)-4-(2,3-Epoxypropoxy)carbazole undergoes various chemical reactions, leading to the formation of novel compounds with interesting properties. Photocopolymerization studies have highlighted the compound's ability to form cross-linked structures when reacted with tetrahydrofuran, demonstrating the influence of temperature and comonomer ratios on the conversion rates and the specific rate of consumption (Budreckien et al., 2001).
Physical Properties Analysis
The physical properties of (R)-(-)-4-(2,3-Epoxypropoxy)carbazole and its derivatives have been a subject of study, particularly in the context of their photoluminescence. For instance, the photoluminescence of epoxy resin modified by carbazole and its halogen derivative at low temperatures showed significant fluorescence and phosphorescence components, with variations observed upon the chemical bonding of heavy atoms (Mandowska, Mandowski, & Tsvirko, 2009).
Chemical Properties Analysis
The chemical properties of (R)-(-)-4-(2,3-Epoxypropoxy)carbazole, such as its reactivity in polymerization and cross-linking reactions, have been explored. Studies have shown that bifunctional carbazolyl-containing monomers, prepared from the compound, undergo cationic photo-initiated polymerization, leading to cross-linked systems with low glass transition temperatures and specific ionization potentials, highlighting their potential application in various fields (Lengvinaite et al., 2009).
科学的研究の応用
Polymer Modification and Stabilization
(R)-(-)-4-(2,3-Epoxypropoxy)carbazole has been identified as an effective colorant and thermal stabilizer in polymer blends, particularly in poly(vinyl chloride) (PVC). It contributes to the stabilization of PVC by hindering the evolution of hydrogen chloride, potentially through an aromatic alkylation reaction (Pielichowski & Hamerton, 1998).
Synthesis and Properties of Carbazole-Containing Polymers
N-(2,3-epoxypropyl)carbazoles and their oligomers have been examined for their physicochemical, optical, photophysical, and electrical properties. These compounds and the polymers derived from them are of interest due to their practical applications in various fields (Akhmedov et al., 1990).
Development of Novel Immunosenors
4-aminobenzoic acid-reduced graphene oxide nanocomposites, involving the epoxy ring opening reaction of (R)-(-)-4-(2,3-Epoxypropoxy)carbazole, have been used to develop electrochemical immunosensors for sensitive detection of contaminants like aflatoxin B1 in food products. This highlights its potential in creating advanced sensing materials (Shi et al., 2020).
Enhancement of Photoluminescence in Materials
Studies have shown that the addition of 9-(2,3epoxypropyl)carbazole to epoxy resins can significantly enhance their photoluminescence properties, which is crucial for applications in optoelectronics and display technologies (Mandowska et al., 2009).
Application in Polyurethanes
The epoxide ring of 9-(2,3-epoxypropyl)carbazole can react to form oligoetherols, which are then used to synthesize linear polyurethanes. These compounds demonstrate potential for creating versatile and customizable polyurethane materials (Lubczak, 2008).
Electron Transfer in Enzymatic Systems
(R)-(-)-4-(2,3-Epoxypropoxy)carbazole is also relevant in biological contexts, such as in the study of electron transfer between ferredoxin and oxygenase components in the Rieske nonheme iron oxygenase system, which is essential for understanding enzymatic reactions at a molecular level (Ashikawa et al., 2006).
将来の方向性
特性
IUPAC Name |
4-[[(2R)-oxiran-2-yl]methoxy]-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-2-5-12-11(4-1)15-13(16-12)6-3-7-14(15)18-9-10-8-17-10/h1-7,10,16H,8-9H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWKIGRDISDRLO-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC3=C2C4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)COC2=CC=CC3=C2C4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20538537 | |
| Record name | 4-{[(2R)-Oxiran-2-yl]methoxy}-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20538537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-4-(2,3-Epoxypropoxy)carbazole | |
CAS RN |
95093-96-2 | |
| Record name | 4-[(2R)-2-Oxiranylmethoxy]-9H-carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95093-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-{[(2R)-Oxiran-2-yl]methoxy}-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20538537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B16087.png)
![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16092.png)
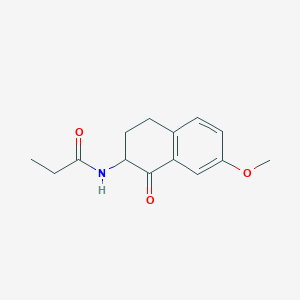
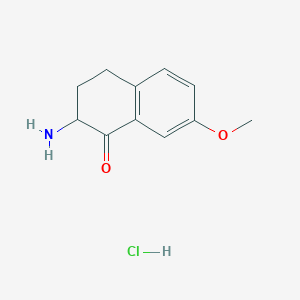
![(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide](/img/structure/B16096.png)
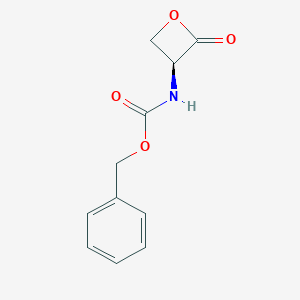
![(E)-1-[4-[2-(N,N-Dimethylamino)ethoxy]phenyl]-1-[4-(trimethylacetoxy)phenyl]-2-phenylbut-1-ene](/img/structure/B16099.png)


